THZ1 Dihydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7. It has emerged as an important compound in cancer research due to its ability to inhibit transcriptional regulation by targeting the phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition leads to the suppression of oncogenes, making THZ1 a significant focus in studies related to various cancers, particularly those driven by super-enhancers.
THZ1 is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. Specifically, it targets cyclin-dependent kinases, which are crucial for cell cycle regulation and transcriptional control.
The synthesis often employs techniques such as chromatography for purification and NMR spectroscopy for structural confirmation. The compound is typically dissolved in dimethyl sulfoxide for biological assays due to its high solubility in this solvent .
The molecular formula for THZ1 Dihydrochloride is C_14H_16Cl_2N_5O_2S. Its structure includes a thiazole ring, which is integral to its inhibitory activity against cyclin-dependent kinase 7.
THZ1 primarily acts through covalent modification of cyclin-dependent kinase 7 at the cysteine residue (C312) outside the kinase domain. This action leads to:
In vitro studies have demonstrated that THZ1 exhibits an IC50 value of approximately 3.2 nM against CDK7, indicating potent inhibitory effects on cell proliferation across various cancer cell lines .
THZ1 exerts its effects through several mechanisms:
Research indicates that THZ1 not only inhibits cell cycle progression but also affects transcriptional initiation processes critical for tumor growth.
THZ1 has been extensively used in research focused on:
THZ1 dihydrochloride achieves irreversible inhibition of cyclin-dependent kinase 7 through a unique electrophilic mechanism. Its acrylamide moiety forms a covalent bond with cysteine 312 (C312) located near the ATP-binding pocket of cyclin-dependent kinase 7. This residue resides within a conserved kinase domain, and its selective accessibility enables THZ1 to discriminate cyclin-dependent kinase 7 from other kinases lacking analogous cysteine positioning [2] [7]. Structural analyses reveal that covalent modification induces steric hindrance that prevents ATP binding and obstructs the catalytic cleft. The binding irreversibility was validated through washout experiments demonstrating sustained cyclin-dependent kinase 7 inhibition even after compound removal [3] [8]. Kinome-wide profiling confirms selectivity for cyclin-dependent kinase 7, cyclin-dependent kinase 12, and cyclin-dependent kinase 13 (discussed in Section 1.4), attributable to analogous cysteine residues in these targets (C1039 in cyclin-dependent kinase 12; C1017 in cyclin-dependent kinase 13) [8].
Table 1: Cysteine Residues Targeted by THZ1 in Transcription-Associated Cyclin-Dependent Kinases
Kinase | Cysteine Residue Position | Conservation Class | Functional Consequence of Modification |
---|---|---|---|
Cyclin-Dependent Kinase 7 | Cysteine 312 | Highly conserved | Irreversible ATP-binding blockade |
Cyclin-Dependent Kinase 12 | Cysteine 1039 | Partially conserved | Disrupted kinase activation loop dynamics |
Cyclin-Dependent Kinase 13 | Cysteine 1017 | Partially conserved | Altered substrate recognition specificity |
Beyond direct catalytic suppression, THZ1 dihydrochloride allosterically disrupts the ternary architecture of the cyclin-dependent kinase 7-cyclin H-MAT1 complex. This complex functions dually as cyclin-dependent kinase-activating kinase and as a component of transcription factor II H. Biochemical studies demonstrate that THZ1 binding induces conformational shifts that destabilize cyclin-dependent kinase 7-cyclin H interfaces and reduce MAT1 affinity by >60% [3] [5]. Consequently, the complex exhibits impaired activation of downstream cyclin-dependent kinases (cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, cyclin-dependent kinase 6) due to defective T-loop phosphorylation—processes essential for cell cycle progression. Molecular dynamics simulations further indicate that THZ1-bound cyclin-dependent kinase 7 adopts a closed conformation that occludes substrate-docking regions [5]. This dual disruption compromises both cyclin-dependent kinase-activating kinase-mediated cell cycle control and transcription factor II H-dependent transcriptional initiation, explaining the profound antiproliferative effects observed in malignancies dependent on cyclin-dependent kinase 7 signaling [5] [6].
Table 2: Functional Components of the Cyclin-Dependent Kinase 7-Cyclin H-MAT1 Complex and THZ1 Disruption Mechanisms
Complex Subunit | Primary Function | Effect of THZ1 Binding |
---|---|---|
Cyclin-Dependent Kinase 7 | Catalytic kinase activity | Covalent inhibition blocking ATP/substrate access |
Cyclin H | Regulatory subunit; complex stability | Induced conformational shift reducing binding affinity |
MAT1 | Complex assembly facilitator | Dissociation from cyclin-dependent kinase 7-cyclin H core |
Holocomplex | Cyclin-dependent kinase-activating kinase activity | Loss of T-loop phosphorylation capacity for cyclin-dependent kinase substrates |
THZ1 dihydrochloride exerts catastrophic effects on transcription by abrogating phosphorylation of the carboxy-terminal domain of RNA polymerase II. Cyclin-dependent kinase 7 normally phosphorylates serine 5, serine 7, and serine 2 residues within the heptapeptide repeats (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7) of the carboxy-terminal domain during transcription initiation and elongation [3] [4]. THZ1 treatment (≥ 50 nM) reduces global phosphorylation at serine 5 by >90% within 30 minutes, directly suppressing transcription initiation complex assembly [3] [6]. Serine 2 phosphorylation—critical for elongation factor recruitment—declines more gradually, indicating secondary dependence on cyclin-dependent kinase 7-mediated activation of other kinases like cyclin-dependent kinase 9 [4].
RNA sequencing after THZ1 exposure reveals preferential suppression of short-lived transcripts (e.g., immediate early genes, oncogenic drivers) and disruption of co-transcriptional processes. Specifically, THZ1 blocks guanylyltransferase recruitment, preventing 5'-capping of nascent RNAs, which destabilizes transcripts and induces premature termination [3]. Concurrently, THZ1 impairs promoter-proximal pause release by reducing negative elongation factor and DRB sensitivity-inducing factor loading onto RNA polymerase II, thereby arresting transcriptional elongation [3] [6]. These combined defects trigger rapid downregulation of oncogenes like MYC, B cell lymphoma 2, and myeloid cell leukemia 1, culminating in apoptosis across hematologic and solid tumor models [1] [4] [6].
While THZ1 dihydrochloride exhibits primary specificity for cyclin-dependent kinase 7, kinome profiling reveals potent co-inhibition of cyclin-dependent kinase 12 and cyclin-dependent kinase 13 (IC₅₀ ≈ 50–70 nM) due to shared structural motifs surrounding their analogous cysteine residues [3] [8]. Cyclin-dependent kinase 12/13 govern transcriptional elongation and DNA damage response via serine 2 carboxy-terminal domain phosphorylation and maintenance of homologous recombination genes (breast cancer gene 1, DNA meiotic recombinase 1). THZ1 treatment (100 nM) depletes cyclin-dependent kinase 12/13-mediated serine 2 phosphorylation by >80%, causing preferential suppression of DNA damage response transcripts and inducing synthetic lethality in BRCA-mutant cells [8].
Notably, cyclin-dependent kinase 12 inhibition exacerbates THZ1’s transcriptional outcomes: while cyclin-dependent kinase 7 loss primarily affects initiation and pause release, cyclin-dependent kinase 12/13 inhibition impairs elongation fidelity and RNA processing. This multi-kinase targeting amplifies genomic instability but introduces therapeutic trade-offs. Although combined cyclin-dependent kinase 7/12/13 inhibition enhances antitumor efficacy in MYC-driven malignancies, cyclin-dependent kinase 12/13 suppression may compromise DNA repair in normal tissues [3] [8]. Kinase profiling studies confirm minimal off-target activity against >85% of the kinome (≤30% inhibition at 1 μM), though covalent engagement with non-kinase targets remains possible [8].
Table 3: Comparative Inhibition Kinetics of THZ1 Against Transcription-Associated Cyclin-Dependent Kinases
Kinase | Primary Transcriptional Function | THZ1 IC₅₀ (nM) | Key Vulnerable Transcripts |
---|---|---|---|
Cyclin-Dependent Kinase 7 | Serine 5/7 phosphorylation; initiation | 13.2 ± 1.5 | Immediate early genes, super-enhancer-associated oncogenes |
Cyclin-Dependent Kinase 12 | Serine 2 phosphorylation; elongation | 57.8 ± 4.3 | Homologous recombination genes, DNA damage sensors |
Cyclin-Dependent Kinase 13 | Serine 2 phosphorylation; termination | 68.1 ± 5.1 | Stress-response factors, non-coding RNA regulators |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8